

Application Notes and Protocols for AF 568 NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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These application notes provide a detailed guide for utilizing AF 568 NHS (N-hydroxysuccinimidyl) ester for the fluorescent labeling of proteins, primarily antibodies, for subsequent analysis by flow cytometry. AF 568 is a bright, photostable orange fluorescent dye, making it an excellent choice for generating stable signals in flow cytometry applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to AF 568 NHS Ester

AF 568 NHS ester is an amine-reactive fluorescent dye commonly used for covalently labeling proteins and other biomolecules containing primary amines (-NH₂).[\[1\]](#)[\[3\]](#) The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[\[4\]](#) This labeling process is robust and allows for the creation of fluorescently tagged molecules for various biological assays, including flow cytometry.

Key Features of AF 568:

- Bright and Photostable: Produces a strong, stable fluorescent signal ideal for sensitive detection.[\[1\]](#)[\[3\]](#)
- pH Insensitive: Maintains consistent fluorescence in a pH range of 4 to 10.[\[1\]](#)[\[2\]](#)
- Water Soluble: Readily dissolves in aqueous buffers, simplifying the labeling procedure.[\[2\]](#)[\[3\]](#)

- Amine-Reactive: Specifically targets primary amines for covalent conjugation.[\[1\]](#)

Quantitative Data

The spectral and physical properties of **AF 568 NHS ester** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Excitation Maximum (Ex)	~578 nm	[1] [5]
Emission Maximum (Em)	~602 nm	[1] [5]
Extinction Coefficient	88,000 cm ⁻¹ M ⁻¹	[1] [3]
Molecular Weight	~791.8 g/mol	[1] [3]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[1]
Reactivity	Primary amines	[1]
Recommended Laser Line	561 nm or 568 nm	[3] [6]
Spectrally Similar Dyes	Rhodamine Red, Texas Red	[1] [7]

Experimental Protocols

This section provides detailed protocols for the conjugation of **AF 568 NHS ester** to an antibody and the subsequent use of the labeled antibody for staining cells for flow cytometry analysis.

Protocol for Antibody Conjugation with AF 568 NHS Ester

This protocol is optimized for labeling IgG antibodies. For other proteins, optimization of the dye-to-protein molar ratio may be necessary.

Materials:

- Purified antibody (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA).[4][8]
- **AF 568 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0.[1][4]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5.[9]
- Purification column (e.g., Sephadex G-25) or dialysis equipment.[4][9]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of at least 2 mg/mL for optimal results.[1]
 - If the antibody buffer contains amines, perform a buffer exchange into PBS.[10]
- Prepare **AF 568 NHS Ester** Stock Solution:
 - Allow the vial of **AF 568 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[8]
 - Dissolve the **AF 568 NHS ester** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[8] This stock solution should be used immediately.
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.3-9.0 by adding the Reaction Buffer.[4]
 - Calculate the required volume of the **AF 568 NHS ester** stock solution to achieve the desired molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to antibody is recommended.[4][8]

- Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[9]
- Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Quench the Reaction:
 - Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.[9]
 - Incubate for 15-60 minutes at room temperature.[8][9]
- Purify the Conjugate:
 - Remove the unconjugated dye by passing the reaction mixture through a purification column (e.g., Sephadex G-25) equilibrated with PBS.[4]
 - Alternatively, dialyze the conjugate against PBS at 4°C.[9]
- Determine Degree of Labeling (DOL) (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 578 nm (for AF 568).
 - Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[11]

Protocol for Cell Staining for Flow Cytometry

Materials:

- AF 568-conjugated antibody
- Cells in suspension

- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fixation and permeabilization buffers (if staining intracellular targets)
- Flow cytometer

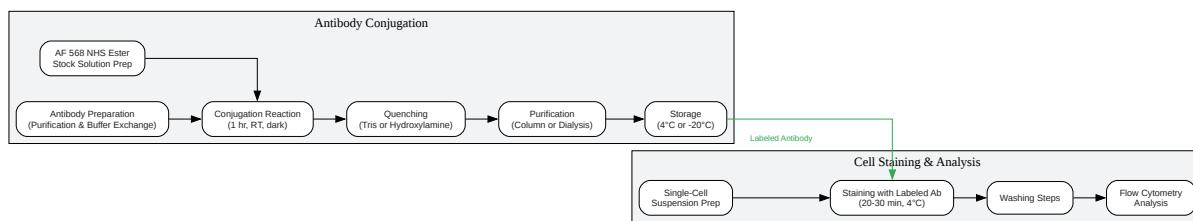
Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of your target cells at a concentration of 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Staining:
 - Add the optimal concentration of the AF 568-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
- Fixation/Permeabilization (for intracellular targets):
 - If staining for intracellular antigens, follow a standard fixation and permeabilization protocol before and/or after the staining step.
- Resuspension:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
- Flow Cytometry Analysis:

- Acquire the samples on a flow cytometer equipped with a laser that can excite the AF 568 dye (e.g., 561 nm).
- Set up appropriate voltage and compensation settings using unstained and single-color controls.

Mandatory Visualizations

Experimental Workflow Diagram



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Caption: Workflow for antibody conjugation and cell staining.

Chemical Reaction Diagram

Caption: Reaction between **AF 568 NHS ester** and a primary amine.

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